molecular formula C12H15NOS B4899724 N-cyclopropyl-3-(phenylthio)propanamide

N-cyclopropyl-3-(phenylthio)propanamide

Cat. No. B4899724
M. Wt: 221.32 g/mol
InChI Key: XZUKVGLXOLJXJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-cyclopropyl-3-(phenylthio)propanamide involves strategic methods to incorporate the cyclopropyl ring with high stereoselectivity. For example, Tanaka et al. (1987) demonstrated the treatment of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide with butyllithium in THF-TMEDA to produce a new dianion of 2-(phenylthio)cyclopropanecarboxamide, which could react with various electrophiles to give cyclopropanes with high stereoselectivity (Tanaka, Minami, & Kaji, 1987).

Molecular Structure Analysis

The molecular structure of compounds in this category often involves detailed characterization using spectroscopic methods to confirm the presence of the cyclopropane ring and its substitution patterns. For instance, Kulai and Mallet-Ladeira (2016) synthesized and analyzed the structure of a related compound using NMR, FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction, providing insight into the molecular architecture of cyclopropane-containing compounds (Kulai & Mallet-Ladeira, 2016).

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives is characterized by their participation in various organic transformations. The presence of the cyclopropane ring imparts high reactivity, allowing for diverse functionalization strategies. Lebel et al. (2003) reviewed stereoselective cyclopropanation reactions, highlighting the utility of cyclopropane-containing compounds in organic synthesis (Lebel, Marcoux, Molinaro, & Charette, 2003).

Future Directions

Future research could focus on the development of asymmetric [3 + 2] photocycloadditions with cyclopropylamines . The exploration of new and efficient enantioselective catalytic strategies represents a fundamental driving force for advancement of chiral chemistry .

properties

IUPAC Name

N-cyclopropyl-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c14-12(13-10-6-7-10)8-9-15-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUKVGLXOLJXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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